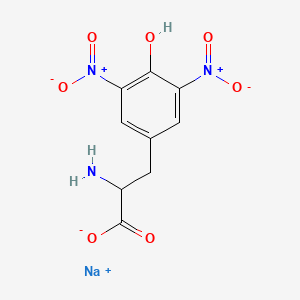
Sodium oxacillin monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium oxacillin monohydrate is a semisynthetic penicillin antibiotic derived from the penicillin nucleus, 6-aminopenicillanic acid. It is a beta-lactam antibiotic that is resistant to penicillinase enzymes, making it effective against penicillin-resistant Staphylococcus aureus . The compound is commonly used in clinical settings to treat infections caused by penicillinase-producing staphylococci .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium oxacillin monohydrate is synthesized by modifying the penicillin nucleus, 6-aminopenicillanic acid. The process involves the acylation of the amino group with 5-methyl-3-phenyl-4-isoxazolyl carbonyl chloride under controlled conditions . The reaction is typically carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the oxacillin side chain . The final product is purified through crystallization and filtration processes to obtain the monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium oxacillin monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Substitution: The isoxazolyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products:
Hydrolysis: Penicilloic acid derivatives.
Oxidation and Reduction: Modified oxacillin derivatives.
Substitution: Isoxazolyl-substituted compounds.
Aplicaciones Científicas De Investigación
Sodium oxacillin monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new beta-lactam antibiotics.
Medicine: Utilized in clinical trials to evaluate the efficacy of new antibiotic formulations.
Industry: Applied in the pharmaceutical industry for the production of injectable antibiotic solutions.
Mecanismo De Acción
Sodium oxacillin monohydrate is similar to other beta-lactam antibiotics such as methicillin, nafcillin, cloxacillin, dicloxacillin, and flucloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike methicillin, which has been largely replaced in clinical use, this compound remains a valuable antibiotic due to its stability against beta-lactamase enzymes .
Comparación Con Compuestos Similares
- Methicillin
- Nafcillin
- Cloxacillin
- Dicloxacillin
- Flucloxacillin
Propiedades
IUPAC Name |
sodium;3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYWUUZWWBNMB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N3NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
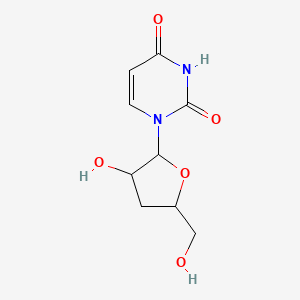
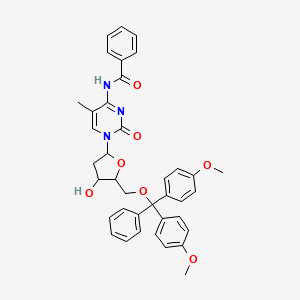

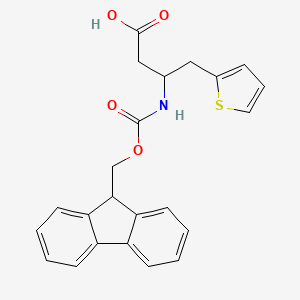


![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)
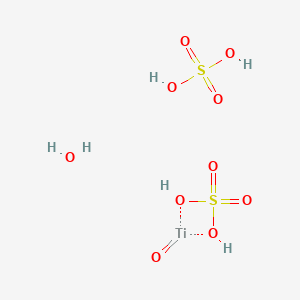
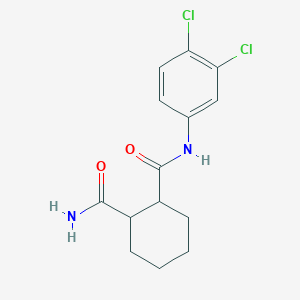
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
